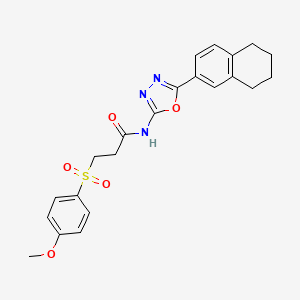![molecular formula C16H13FN2O5S B2488944 (2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid CAS No. 349470-42-4](/img/structure/B2488944.png)
(2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a broader category of compounds that have garnered interest for their potential applications in various fields, including materials science and pharmaceuticals. Its structure contains a fluorophenyl group, indicating potential activity in biological systems.
Synthesis Analysis
The synthesis of this compound and related complexes has been explored through reactions with transition metal ions, revealing insights into the compound's ability to form complexes with metals such as Mn(II), Co(II), Ni(II), Cu(II), Nd(III), Gd(III), and Er(III) (Ferenc et al., 2017). The synthesis processes often involve reactions with amines or through decyclization techniques, highlighting the compound's versatility in forming various derivatives (El-hashash et al., 2014).
Molecular Structure Analysis
The molecular structure of derivatives of this compound has been characterized using techniques such as FT-IR, NMR, and X-ray crystallography. These studies confirm the presence of characteristic functional groups and provide detailed insights into the geometry of the molecule and its derivatives. For instance, the crystal structure analysis of similar compounds has shown intramolecular hydrogen bonding and the planarity of the molecular structure, which plays a crucial role in its reactivity and interactions (Sirajuddin et al., 2015).
Chemical Reactions and Properties
The compound has been involved in various chemical reactions, including interactions with nucleophiles, leading to the formation of diverse heterocyclic derivatives. These reactions are crucial for exploring the chemical versatility and potential applications of the compound. The reactivity towards nucleophiles, such as sulfur reagents, has been a subject of study, indicating the compound's utility in synthesizing heterocyclic derivatives with potential biological activity (El-hashash & Rizk, 2013).
Physical Properties Analysis
The physical properties, including thermal and magnetic properties of complexes derived from this compound, have been investigated. These studies offer insights into the stability, magnetic behavior, and thermal decomposition patterns of the complexes, which are essential for understanding their potential applications in materials science and other fields (Ferenc et al., 2017).
Chemical Properties Analysis
The chemical properties, particularly the antimicrobial activity of derivatives of this compound, have been explored. These studies suggest the potential of these compounds in developing new antimicrobial agents, with some derivatives showing activity comparable to or exceeding that of reference drugs (Bykov et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
- Synthesis and Characterization : This compound, also known as HL, has been synthesized and characterized along with its complexes with various metal ions like Mn(II), Co(II), Ni(II), etc. These complexes exhibit specific thermal and magnetic properties, making them significant for materials science research (Ferenc et al., 2017).
Biomedical Applications
- Neuroprotective Agents : Derivatives of this compound have shown potential as inhibitors of kynurenine-3-hydroxylase, suggesting their use as neuroprotective agents. This inhibition could have implications in treating neurological disorders (Drysdale et al., 2000).
Chemical Reactions and Derivatives
Reactions with Nucleophiles : The reactivity of this compound with various nucleophiles has been explored, leading to the synthesis of heterocyclic derivatives. These reactions are crucial in the field of organic chemistry for creating new compounds with potential applications (El-Hashash & Rizk, 2013).
Antimicrobial Activity : Certain derivatives synthesized from this compound have been studied for their antimicrobial activities. This research highlights the potential of these compounds in developing new antimicrobial agents (El-Hashash et al., 2014).
Synthesis of Heterocyclic Compounds : The compound has been used as a starting material for synthesizing various heterocyclic compounds, which are vital in medicinal chemistry for drug development (El-Hashash et al., 2015).
Spectroscopic and Structural Studies
- Spectroscopic Investigation : Studies involving the compound have been conducted to understand its molecular structure and spectroscopic properties. Such investigations are fundamental in the field of chemistry for understanding the properties of new compounds (Zayed et al., 2019).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or modifications of the compound.
Please consult with a professional chemist or a relevant expert for a comprehensive analysis of this compound. It’s always important to handle chemicals safely and responsibly.
Eigenschaften
IUPAC Name |
(E)-4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O5S/c17-11-1-3-13(4-2-11)19-25(23,24)14-7-5-12(6-8-14)18-15(20)9-10-16(21)22/h1-10,19H,(H,18,20)(H,21,22)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCBXXKZTPMJQS-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2488861.png)
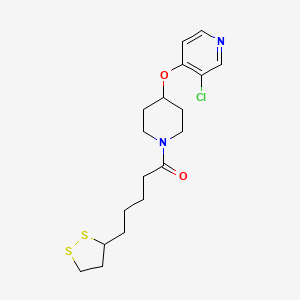
![4-hydroxy-N-(3-methylphenyl)-2-oxo-1,5,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-b]pyridine-3-carboxamide](/img/structure/B2488863.png)
![Methyl 2-{[(1Z)-4,4,4-trifluoro-2-[(Z)-furan-2-carbonyl]-3-oxobut-1-EN-1-YL]amino}benzoate](/img/structure/B2488866.png)
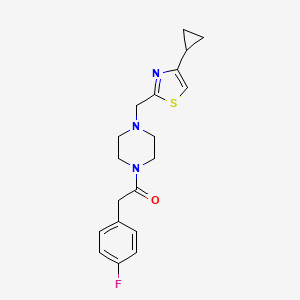
![4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole](/img/structure/B2488869.png)
![2-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile](/img/structure/B2488870.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2488871.png)
![(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2488872.png)
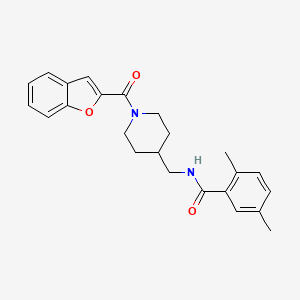
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2488876.png)
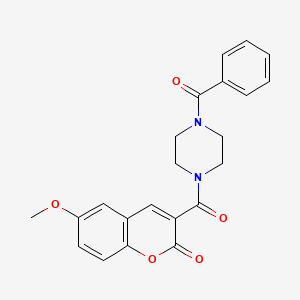
![3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488883.png)
